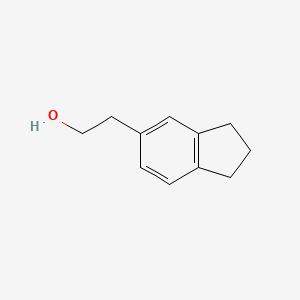

2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Description

Overview of Indane Derivatives and Their Significance in Organic Chemistry

The indane scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.goveburon-organics.com This bicyclic framework, consisting of a benzene (B151609) ring fused to a saturated five-membered cyclopentane (B165970) ring, provides a rigid and structurally defined core. researchgate.netfiveable.me This rigidity can be advantageous in the design of molecules intended to interact with specific biological targets. eburon-organics.com The versatility of the indane system is enhanced by the numerous possibilities for substitution on both the aromatic and aliphatic rings, allowing for extensive structure-activity relationship (SAR) studies. eburon-organics.comresearchgate.net

The significance of indane derivatives is underscored by their presence in a variety of commercially available pharmaceuticals and biologically active compounds. researchgate.netscribd.com These molecules span a wide range of therapeutic areas, including antiviral, anti-inflammatory, and neuroprotective applications. eburon-organics.comresearchgate.net For instance, the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and Donepezil, used in the management of Alzheimer's disease, all feature the indane core structure. nih.govresearchgate.net Furthermore, indane derivatives have been investigated for their potential as anticancer agents, CGRP receptor antagonists, and neuroleptics. eburon-organics.comresearchgate.net The indane scaffold is also found in natural products and has been explored for antimicrobial and antioxidant activities. tudublin.iemdpi.com

Table 2: Notable Indane Derivatives and Their Significance

| Compound | Significance | Source(s) |

|---|---|---|

| Sulindac | A non-steroidal anti-inflammatory drug (NSAID). | researchgate.nettudublin.ie |

| Indinavir | An HIV protease inhibitor used in the treatment of AIDS. | nih.govresearchgate.net |

| Donepezil | A medication used for the treatment of Alzheimer's disease. | nih.govresearchgate.net |

| Indanocine | A tubulin polymerization inhibitor investigated for its anti-cancer properties. | tudublin.ie |

Rationale for Dedicated Academic Research on 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Dedicated academic research on this compound is primarily driven by its utility as a synthetic intermediate. While extensive literature on the final applications of this specific molecule is limited, its chemical structure provides a clear rationale for its role in synthetic and medicinal chemistry research.

The molecule combines two key features: the structurally rigid and biologically relevant indane nucleus and a flexible, reactive ethanol (B145695) side chain. uni.luresearchgate.net The indane core serves as a well-established "privileged scaffold," known to be a component of many pharmacologically active compounds. nih.gov The primary alcohol functional group (-CH₂CH₂OH) offers a versatile handle for a wide array of chemical modifications. These potential transformations include, but are not limited to:

Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification or etherification to introduce different functional groups.

Nucleophilic substitution to replace the hydroxyl group with halides or other moieties.

This synthetic versatility allows researchers to use this compound as a starting material to construct libraries of novel, more complex indane derivatives. Such libraries are essential for screening programs aimed at discovering new molecules with potential biological activities, such as anti-inflammatory, anticancer, or neuroprotective effects, which are activities often associated with the broader class of indane compounds. researchgate.netmdpi.com The synthesis of this alcohol typically proceeds from the reduction of its corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, a common and well-understood transformation in organic synthesis. nih.gov

Historical Context of Related Indane and Indanone Chemistry

The chemistry of indane and its oxidized analogue, indanone, has a history extending over a century, with foundational synthesis methods developed in the late 19th and early 20th centuries. The exploration of these compounds has been closely linked to the development of fundamental reactions in organic chemistry.

One of the earliest preparations of an indanone isomer, 2-indanone (B58226), involved the distillation of the calcium salt of o-phenylenediacetic acid, with related work published as early as 1893. orgsyn.org Around the same period, the Knoevenagel condensation, a key carbon-carbon bond-forming reaction first described in 1894, was found to be applicable to indane-1,3-dione, highlighting the reactivity of the methylene (B1212753) group positioned between the two carbonyls. nih.gov

The synthesis of 1-indanone (B140024), another key intermediate, received significant attention in the early 20th century. nih.gov A notable publication in the journal Organic Syntheses in 1938 detailed a method for its preparation via the cyclization of phenylpropionic acid. wikipedia.org A year later, in 1939, Price and Lewis described the synthesis of 1-indanone through the cyclization of hydrocinnamic acid. nih.gov The intramolecular Friedel-Crafts acylation has since become a cornerstone reaction for the synthesis of 1-indanones and their derivatives, valued for its efficiency in forming the fused ring system. nih.govd-nb.info These historical methods established the fundamental routes to the indanone core, paving the way for the synthesis of the vast number of derivatives studied today.

Table 3: Key Historical Milestones in Indane and Indanone Chemistry

| Year | Milestone | Source(s) |

|---|---|---|

| 1893 | Early preparations of 2-indanone are reported in the chemical literature. | orgsyn.org |

| 1894 | The Knoevenagel reaction is developed, a method later applied to indane-1,3-dione. | nih.gov |

| 1920s | The first dedicated publications concerning the preparation of 1-indanones appear. | nih.gov |

| 1938 | A detailed procedure for synthesizing 1-indanone from phenylpropionic acid is published. | wikipedia.org |

| 1939 | Price and Lewis report the synthesis of 1-indanone from hydrocinnamic acid. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8,12H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBPUOGEAPFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41712-41-8 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol

Retrosynthetic Analysis of 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netwikipedia.org For this compound, two primary disconnections are considered logical.

The first approach involves a functional group interconversion (FGI) followed by a C-O bond disconnection. As a primary alcohol, the target molecule can be traced back to the reduction of a corresponding carbonyl compound. This leads to key precursors such as an aldehyde, a carboxylic acid, or an ester.

A second, more fundamental disconnection breaks the C-C bond between the indane aromatic ring and the ethyl alcohol side chain. This suggests a synthesis starting from a functionalized indane derivative (as the nucleophile or electrophile) and a suitable two-carbon synthon.

These disconnections suggest several potential synthetic precursors, which are outlined in the table below.

Table 1: Potential Precursors for this compound based on Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |

| 2-(2,3-dihydro-1H-inden-5-yl)acetic acid | C₁₁H₁₂O₂ | Reduction of a carboxylic acid |

| Methyl 2-(2,3-dihydro-1H-inden-5-yl)acetate | C₁₂H₁₄O₂ | Reduction of an ester |

| 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde | C₁₁H₁₂O | Reduction of an aldehyde |

| 5-Acetylindane | C₁₁H₁₂O | Homologation followed by reduction |

| 5-Bromoindane | C₉H₉Br | Cross-coupling with a C2 synthon |

Established Synthetic Routes for Indane-Substituted Ethanols and Related Indane Alcohols

Established methods for synthesizing indane-substituted alcohols often rely on classical organic reactions, primarily the reduction of carbonyl precursors and multi-step sequences that build the carbon skeleton through functional group transformations.

Reduction Methodologies for Corresponding Carbonyl Precursors

The reduction of carbonyl compounds is a cornerstone for the synthesis of alcohols. ochemacademy.comyoutube.com Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, while carboxylic acids and esters can be reduced to primary alcohols. youtube.com

The choice of reducing agent is crucial and depends on the specific carbonyl precursor. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used for aldehydes and ketones. ochemacademy.com For the reduction of the more stable carboxylic acids and esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is generally required. ochemacademy.comchemistrysteps.com Catalytic hydrogenation can also be employed, which reduces both aldehydes and ketones, and under certain conditions, can reduce alkenes if present. chemistrysteps.com

Table 2: Comparison of Common Reducing Agents for Carbonyl Precursors

| Reducing Agent | Abbreviation | Typical Substrates | Solvents | Reactivity & Selectivity |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Water, Alcohols (e.g., Ethanol) | Mild; does not reduce esters, carboxylic acids, or amides. ochemacademy.com |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Anhydrous ethers (e.g., Diethyl ether, THF) | Powerful and highly reactive; not selective for carbonyls over other reducible groups. Reacts violently with protic solvents. chemistrysteps.com |

| Hydrogen Gas with Metal Catalyst | H₂/Catalyst (e.g., Pd, Pt, Ni) | Aldehydes, Ketones, Alkenes, Alkynes | Alcohols, Ethyl Acetate | Reduces C=C bonds in addition to C=O bonds. Considered a "greener" method. ochemacademy.comchemistrysteps.com |

For the synthesis of this compound, the reduction of 2-(2,3-dihydro-1H-inden-5-yl)acetic acid or its corresponding ester with LiAlH₄ would be a direct and effective method.

Multi-step Syntheses Involving Functional Group Transformations

One plausible route begins with the Friedel-Crafts acylation of indane with acetyl chloride and a Lewis acid catalyst like AlCl₃ to produce 5-acetylindane. byjus.comkhanacademy.orgmasterorganicchemistry.com Since this ketone would yield the wrong alcohol isomer upon direct reduction, a homologation step (chain extension by one carbon) is required.

Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone, such as 5-acetylindane, into a terminal thioamide using sulfur and an amine (e.g., morpholine). wikipedia.orgmsu.eduorganic-chemistry.org Subsequent hydrolysis of the resulting thioamide yields 2-(2,3-dihydro-1H-inden-5-yl)acetic acid, which can then be reduced to the target alcohol as described previously. researchgate.net

Arndt-Eistert Synthesis: This method serves as another powerful tool for one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgscribd.com If one were to start from 5-indancarboxylic acid, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to produce a ketene (B1206846). nrochemistry.com Trapping this ketene with water generates the homologated 2-(2,3-dihydro-1H-inden-5-yl)acetic acid, a direct precursor for reduction. youtube.com

Development of Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. scribd.comorganic-chemistry.org This includes the use of catalytic methods over stoichiometric reagents and designing routes with high atom economy.

Catalytic Strategies in Indane Alcohol Synthesis

Catalytic methods offer significant advantages by reducing waste and often operating under milder conditions.

Catalytic Hydrogenation and Transfer Hydrogenation: Instead of using stoichiometric metal hydrides, the reduction of carbonyl precursors can be achieved via catalytic hydrogenation (H₂ gas over a metal catalyst like Pd/C). researchgate.net A safer and more operationally simple alternative is catalytic transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or ammonium (B1175870) formate (B1220265) transfers hydrogen to the substrate in the presence of a transition-metal catalyst. nih.govnih.govresearchgate.net This method avoids the need for high-pressure hydrogen gas and has been shown to be highly efficient for ketone reduction. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic routes can construct the C-C bond directly using catalytic methods. The Heck reaction, for example, can couple a 5-haloindane (e.g., 5-bromoindane) with an alkene like ethylene (B1197577) glycol vinyl ether, followed by hydrolysis and reduction, to form the ethanol (B145695) side chain. youtube.comorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for C-C bond formation, though its application in large-scale production can be limited by catalyst cost and removal. researchgate.net

Atom-Economy and Sustainable Methodologies

The principles of green chemistry aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov

Comparing the established reduction methods with newer catalytic approaches reveals significant differences in sustainability.

Stoichiometric vs. Catalytic Reduction: The reduction of a carboxylic acid or ester with LiAlH₄ generates significant amounts of aluminum salt waste during the aqueous workup. In contrast, catalytic hydrogenation with H₂ is ideally 100% atom-economical, with water being the only theoretical byproduct.

Process Mass Intensity (PMI): This metric quantifies the "greenness" of a process by calculating the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active product. Studies comparing ester reductions have shown that a Ru-catalyzed hydrogenation process can have a PMI as low as 14, whereas a stoichiometric LiAlH₄ reduction has a PMI of 52, and a NaBH₄ reduction can be as high as 133. rsc.org This highlights the substantial reduction in waste achieved by switching to catalytic methods.

The adoption of greener solvents, such as water or recyclable organic solvents, and the use of catalysts based on earth-abundant metals like manganese or iron, further contribute to the development of sustainable synthetic routes for indane alcohols. nih.govnih.gov

Solvent-Free and Mild Reaction Conditions

The development of synthetic methodologies for indane derivatives under solvent-free and mild conditions aligns with the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste and avoiding harsh reagents or conditions.

Enzymatic catalysis is a prominent strategy for achieving synthesis under mild conditions. For instance, the use of lipases for the direct esterification of carboxylic acids with alcohols has been demonstrated in solvent-free systems. rsc.org In such setups, a vacuum can be applied to remove the water byproduct, driving the reaction to completion without the need for a solvent. rsc.org This methodology, typically carried out at moderate temperatures, showcases a green and efficient alternative to traditional chemical synthesis.

Similarly, biocatalytic reductions of ketones to alcohols using enzymes like ketoreductases (KREDs) are performed in aqueous media under mild pH and temperature conditions. nih.gov These enzymatic processes are highly selective and avoid the use of heavy metal catalysts or aggressive reducing agents. The reduction of a ketone precursor would be a direct route to this compound, and employing enzymatic methods represents a key strategy for mild and environmentally benign synthesis.

Catalytic hydrogenation is another method that can be performed under relatively mild conditions. The reduction of the precursor ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, can be achieved using catalysts like palladium on carbon, often requiring controlled temperature and pressure, which can be milder than stoichiometric metal hydride reductions.

Optimization of Reaction Parameters and Yield Enhancement Studies in the Synthesis of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, thereby enhancing the economic and environmental viability of the synthesis. Studies often focus on systematically varying key parameters to find the ideal conditions.

A common approach to optimization is the use of factorial design experiments, where multiple factors such as temperature, catalyst loading, substrate concentration, and reaction time are varied simultaneously. rsc.org This allows for the identification of the most influential parameters and any synergistic effects between them. For enzymatic reactions, such as those employing lipases or ketoreductases, optimization can lead to significant increases in conversion rates and isolated yields. rsc.org For example, in the synthesis of aroma esters, this approach increased the yield of cinnamyl butyrate (B1204436) from 49.4% to 94.3%. rsc.org

More advanced techniques like Bayesian optimization are also being employed to accelerate the screening of multiple parameters, including in flow synthesis systems. nih.gov This method uses an algorithm to predict the best reaction conditions, reducing the number of experiments needed and saving time and resources. nih.gov For the synthesis of biaryl compounds in a flow system, this optimization strategy rapidly identified conditions that provided a maximum yield of 96%. nih.gov

The synthesis of this compound, typically proceeding via the reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethanone, can be optimized by adjusting the following parameters:

Catalyst/Reagent Choice : Selecting the appropriate reducing agent (e.g., NaBH₄, LiAlH₄) or catalyst (e.g., Pd/C, ketoreductase) is the first step.

Solvent : The choice of solvent can affect solubility, reactivity, and in the case of enzymatic reactions, enzyme stability.

Temperature : Higher temperatures can increase reaction rates but may lead to side products or, in biocatalysis, enzyme denaturation.

pH (for enzymatic reactions) : Enzymes have optimal pH ranges for activity and stability.

Table 1: Representative Parameters for Optimization in Alcohol Synthesis

| Parameter | Range/Options | Potential Impact on Yield and Purity |

|---|---|---|

| Reducing Agent | NaBH₄, LiAlH₄, KRED, H₂/Pd-C | Affects selectivity, reaction time, and safety profile. |

| Solvent | Methanol, Ethanol, Water, Toluene | Influences solubility of reactants and reaction rate. |

| Temperature | 0°C to 60°C | Controls reaction kinetics and selectivity. |

| Catalyst Loading | 0.5 mol% to 10 mol% | Impacts reaction speed and cost-effectiveness. |

| Substrate Conc. | 0.01 M to 1 M | Affects reaction efficiency and reactor volume. |

Stereoselective Synthesis of Chiral Indane Alcohol Analogues

The indane scaffold is a privileged structure in many chiral catalysts and biologically active molecules, making the stereoselective synthesis of its derivatives, including chiral indane alcohols, a significant area of research. rsc.org The synthesis of a specific enantiomer of an alcohol like this compound requires asymmetric synthesis techniques.

Asymmetric Reduction: A primary method for producing enantiomerically pure alcohols is the asymmetric reduction of a prochiral ketone precursor. Biocatalysis using ketoreductases (KREDs) is a powerful tool for this transformation. nih.gov These enzymes can reduce ketones to their corresponding (R)- or (S)-alcohols with very high enantiomeric excess (e.e.). nih.gov The process often involves a cofactor regeneration system, such as using glucose and glucose dehydrogenase to recycle NADPH, making the process efficient and scalable. nih.gov For example, the reduction of a ketoester using KRED1001 resulted in the desired (R)-hydroxy ester with >99.5% e.e. and an 82% isolated yield. nih.gov

Dynamic Kinetic Resolution (DKR): For cases where a racemic alcohol is formed or used as the starting material, dynamic kinetic resolution (DKR) offers an effective pathway to a single enantiomer with a theoretical maximum yield of 100%. This chemoenzymatic process combines the kinetic resolution (KR) of a racemic alcohol by a lipase (B570770) with the in-situ racemization of the less reactive enantiomer by a metal catalyst. mdpi.com

The lipase, often Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer of the alcohol, leaving the other unreacted. Simultaneously, a ruthenium or palladium complex racemizes the unreacted alcohol enantiomer, continuously feeding it back into the kinetic resolution cycle. rsc.orgmdpi.com This synergy allows for the conversion of the entire racemic mixture into a single enantiomerically pure acylated product. rsc.org This strategy has been successfully applied to a variety of secondary alcohols. mdpi.com

Table 2: Examples of Stereoselective Synthesis Methods for Chiral Alcohols

| Method | Catalyst/Enzyme | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | Chiral Alcohol | High (e.g., 82-99%) | Excellent (>99%) | nih.gov |

| Dynamic Kinetic Res. | Lipase (CAL-B) + Ru-Complex | Racemic Alcohol | Enantiopure Ester | High (e.g., 89%) | Excellent (>99%) | rsc.org |

While specific studies detailing the stereoselective synthesis of this compound are not broadly published, the established methodologies for analogous chiral indane and secondary alcohol syntheses provide a clear and viable blueprint for producing its enantiopure forms. nih.govrsc.orgnih.gov

Advanced Structural Elucidation and Conformational Analysis of 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. uobasrah.edu.iq

In ¹H NMR spectroscopy, the aromatic protons on the indane ring are expected to show distinct signals in the downfield region (typically δ 7.0-7.3 ppm). Due to the substitution pattern, these protons would likely appear as a singlet and two doublets, reflecting their specific coupling relationships. The protons of the ethyl alcohol side chain would present as two triplets: one for the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) and another for the methylene group bearing the hydroxyl function (-CH₂OH). The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aliphatic protons of the five-membered ring of the indane moiety are expected to show complex multiplets due to geminal and vicinal coupling. Specifically, the protons on C1' and C3' would appear as triplets, while the C2' protons would present as a multiplet, likely a quintet or a more complex pattern resulting from coupling to the protons on both C1' and C3'. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. uobasrah.edu.iq The spectrum would show distinct signals for the aromatic carbons, the two methylene carbons of the ethyl group, and the three aliphatic carbons of the indane ring. The carbon bearing the hydroxyl group (-CH₂OH) would resonate in the typical range for an aliphatic alcohol (around δ 60-65 ppm), while the carbon attached to the aromatic ring (Ar-CH₂) would be further downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the ethyl side chain and the 5-position of the indane ring. These techniques are crucial for resolving the complex spin systems within the indane structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (C4, C6, C7) | 7.0 - 7.3 | 124.0 - 127.0 |

| Quaternary Aromatic C (C3a, C7a, C5) | - | 140.0 - 145.0 |

| Ar-CH₂- | ~2.8 (t) | ~39.0 |

| -CH₂OH | ~3.8 (t) | ~63.0 |

| -OH | Variable (br s) | - |

| Indane -CH₂- (C1, C3) | ~2.9 (t) | ~32.0 |

| Indane -CH₂- (C2) | ~2.1 (p) | ~25.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of its key functional groups and the analysis of intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group involved in hydrogen bonding. researchgate.net The C-O stretching vibration of the primary alcohol would appear as a strong band around 1050 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and indane methylene groups will be observed in the 2850-2960 cm⁻¹ range. mdpi.com The presence of the benzene (B151609) ring will also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.comnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the symmetric vibrations of the molecule. currentseparations.com The aromatic ring should produce strong Raman signals, especially the ring "breathing" mode around 1000 cm⁻¹ and other C=C stretching modes between 1580 and 1610 cm⁻¹. nih.gov While the O-H stretch is typically a weak Raman scatterer, the C-H stretching vibrations from both the aliphatic and aromatic portions will be clearly visible. researchgate.net Analysis of the vibrational spectra can also provide insights into the conformational state of the molecule, as different conformers may exhibit slight shifts in their vibrational frequencies. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR); Strong (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1610 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Weak | Strong (IR) |

| Aromatic Ring Breathing | Weak | ~1000 | Strong (Raman) |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals or Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically reconstructed into a detailed molecular structure. researchgate.netmdpi.com

A successful crystallographic analysis would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and angles within the molecule, confirming the indane and ethyl alcohol moieties.

Conformation: The exact solid-state conformation of the molecule, detailing the puckering of the five-membered ring and the torsion angles of the ethanol (B145695) side chain relative to the aromatic ring.

Intermolecular Interactions: A clear picture of how the molecules pack in the crystal lattice. This is particularly important for understanding the hydrogen-bonding network established by the hydroxyl groups, which dictates many of the material's bulk properties. It would also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules. researchgate.net

Furthermore, X-ray crystallography is essential for characterizing co-crystals or complexes. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new solid forms with potentially different physical properties. The indane scaffold is a known component in various molecular structures, and its derivatives have been studied in the solid state. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are relevant)

The target molecule, this compound, is achiral and therefore does not exhibit optical activity. However, a closely related constitutional isomer, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, possesses a stereocenter at the carbon atom bearing the hydroxyl group and thus exists as a pair of enantiomers. smolecule.com For such chiral derivatives, chiroptical spectroscopic techniques like Circular Dichroism (CD) are crucial. vanderbilt.edu

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. metu.edu.tr This technique is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. mdpi.com

For a chiral derivative like 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, the aromatic indane ring acts as the primary chromophore. The CD spectrum would show characteristic bands (Cotton effects) corresponding to the electronic transitions of this aromatic system. The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. metu.edu.tr

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, it is possible to unambiguously determine the absolute configuration of a given enantiomer. vanderbilt.edu This combination of experimental and theoretical chiroptical spectroscopy is a powerful tool for stereochemical analysis in chiral molecules. elsevierpure.com

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk

The mass spectrum of this compound is expected to show a discernible molecular ion peak at m/z 176, corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O), which would produce a fragment ion at m/z 158 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in the loss of a •CH₂OH radical, leading to a prominent peak at m/z 145. This corresponds to the stable indanylmethyl cation.

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the two ethylenic carbons (benzylic cleavage) to form the highly stable 5-methyl-2,3-dihydro-1H-inden-yl cation (tropylium-like ion) at m/z 131. miamioh.edu

Indane Fragmentation: Further fragmentation of the indane ring itself can occur, though these peaks are typically of lower intensity.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and helping to elucidate complex fragmentation mechanisms. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, which can be used to confirm the elemental composition of each ion. fu-berlin.de

Theoretical and Computational Chemistry of 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure of 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. These methods provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.trwuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. dergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring of the indan (B1671822) moiety, while the LUMO is anticipated to be distributed over the same aromatic system. The presence of the hydroxyl group can also influence the energies and distributions of these frontier orbitals. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can precisely model these characteristics. dergipark.org.tr

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap (ΔE) | 5.47 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic alcohol compounds.

Conformational Landscape Exploration and Energy Minimization Studies

The flexible ethan-1-ol side chain and the puckered five-membered ring of the indan system in this compound give rise to a complex conformational landscape. Computational methods are employed to explore these different spatial arrangements, identify stable conformers, and determine their relative energies.

Conformational analysis of substituted indans has shown that the five-membered ring can adopt puckered conformations, leading to substituents being in either pseudo-equatorial or pseudo-axial positions. nih.gov For this compound, rotation around the C-C single bonds of the side chain further increases the number of possible conformers.

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are used to locate the geometries of these conformers on the potential energy surface. The relative energies of these minimized structures can then be used to determine the Boltzmann population of each conformer at a given temperature.

Table 2: Relative Energies of Selected Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Extended side chain, anti-periplanar | 0.00 |

| 2 | Gauche-1 conformation of side chain | 0.85 |

| 3 | Gauche-2 conformation of side chain | 1.20 |

| 4 | Ring puckering with pseudo-axial-like side chain | 2.50 |

Note: The conformers and their relative energies are hypothetical examples to illustrate the concept of a conformational landscape.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with solvent molecules. tandfonline.combham.ac.uk By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time.

These simulations can reveal how the molecule transitions between different conformational states, providing insights into the flexibility of the indan ring and the ethan-1-ol side chain. Furthermore, by explicitly including solvent molecules in the simulation box, the influence of the solvent on the conformational preferences and dynamics can be investigated. scielo.brresearchgate.net For instance, in a polar solvent like water or ethanol (B145695), hydrogen bonding between the hydroxyl group of the solute and the solvent molecules will play a significant role in dictating the solvation structure and dynamics. nih.gov

Analysis of the MD trajectories can yield valuable information such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This helps in understanding the local solvent environment around the aromatic and alcohol moieties of the molecule.

Prediction of Reactivity Profiles and Reaction Pathways for this compound

Computational chemistry allows for the prediction of the reactivity of this compound towards various reagents. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of electrostatic potential, are instrumental in this regard.

The indan moiety is an activated aromatic system, and thus susceptible to electrophilic aromatic substitution reactions. longdom.orgwikipedia.org The positions on the aromatic ring that are most likely to be attacked by an electrophile can be predicted by analyzing the regions of highest electron density, often indicated by the lobes of the HOMO. For this compound, the positions ortho and para to the alkyl substituent are expected to be the most nucleophilic.

The ethan-1-ol side chain presents another reactive site. The hydroxyl group can act as a nucleophile or be a target for oxidation. Computational studies can model the reaction pathways for processes such as the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. acs.orgmdpi.comsemanticscholar.org By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed.

Computational Studies on Reaction Mechanisms Involving this compound

Beyond predicting reactivity, computational methods can be used to elucidate the detailed mechanisms of reactions involving this compound. This involves locating the transition state structures that connect reactants and products on the potential energy surface.

For example, in the oxidation of the primary alcohol, DFT calculations can be used to model the step-by-step process, whether it proceeds via a direct hydrogen abstraction or through the formation of an intermediate. rsc.orgresearchgate.net The activation energies for each step can be calculated, providing a quantitative measure of the reaction kinetics.

Similarly, for electrophilic substitution on the indan ring, computational studies can help to distinguish between different possible mechanisms, such as a concerted pathway or a stepwise mechanism involving a sigma complex (arenium ion) intermediate. longdom.org These studies provide a deeper understanding of the factors that control the reaction's outcome and selectivity.

Chemical Reactivity and Derivatization Pathways of 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for various derivatization reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be selectively oxidized to form either the corresponding aldehyde, 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde, or the carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.orgnih.gov

Mild oxidizing agents are employed for the partial oxidation to the aldehyde. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent overoxidation. smolecule.com

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. A common method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate (K₂Cr₂O₇) in the presence of dilute sulfuric acid. masterorganicchemistry.comyoutube.com This ensures that any initially formed aldehyde is further oxidized to the carboxylic acid. masterorganicchemistry.comyoutube.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in DCM | 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde | Partial Oxidation |

| This compound | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄), Heat | 2-(2,3-dihydro-1H-inden-5-yl)acetic acid | Complete Oxidation |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. One of the most common methods is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. organic-chemistry.orgmasterorganicchemistry.com

Another versatile method for esterification is the Mitsunobu reaction. wikipedia.orgjkchemical.comorganic-chemistry.org This reaction allows for the conversion of the alcohol to an ester under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgjkchemical.com A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.gov

Etherification can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comyoutube.com

Table 2: Esterification and Etherification of this compound

| Starting Material | Reagent(s) | Product Type | Reaction Name |

|---|---|---|---|

| This compound and a Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Fischer Esterification |

| This compound and a Carboxylic Acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Ester | Mitsunobu Reaction |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. nih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into 2-(2,3-dihydro-1H-inden-5-yl)ethyl tosylate. masterorganicchemistry.comyoutube.com The tosylate group is an excellent leaving group, and the resulting tosylate can readily undergo Sₙ2 reactions with a wide range of nucleophiles, such as halides, cyanide, or azide (B81097), to yield the corresponding substituted products. nih.govresearchgate.net This two-step process allows for the introduction of various functional groups at the ethyl side chain.

Transformations of the Indane Ring System

The indane ring system, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, also presents opportunities for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Dihydro-1H-indene Core

The benzene ring of the indane core is susceptible to electrophilic aromatic substitution (EAS). nih.gov The alkyl group (the ethyl-alcohol substituent) attached to the aromatic ring is an activating group and an ortho-, para-director. nih.gov This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the ethyl group.

Common EAS reactions that can be performed on the this compound scaffold include nitration and halogenation. Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. Halogenation, such as bromination or chlorination, can be carried out using the respective halogen in the presence of a Lewis acid catalyst, like FeBr₃ or AlCl₃.

Functionalization of the Cyclopentane Ring

Functionalization of the saturated cyclopentane ring of the indane system can be more challenging. One approach is to target the benzylic positions (the CH₂ groups adjacent to the aromatic ring), which are more reactive. ukim.mkresearchgate.net

A common method for functionalizing the benzylic position is through benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by oxidation. ukim.mk This can lead to the formation of a ketone at the benzylic position, resulting in an indanone derivative. ukim.mkresearchgate.net This two-step process introduces a carbonyl group into the five-membered ring, providing a handle for further synthetic transformations. ukim.mk

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical behavior of this compound is largely dictated by the primary alcohol functional group. This group is susceptible to a variety of transformations, including oxidation, esterification, and etherification. The mechanistic pathways of these key reactions are fundamental to understanding its reactivity and potential for creating new chemical entities.

Oxidation

The oxidation of primary alcohols such as this compound can yield either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.

With a mild oxidizing agent, such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂), the reaction mechanism proceeds via a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium(VI) center of PCC. A subsequent E2-like elimination, where a base (such as pyridine) removes the proton from the carbon bearing the hydroxyl group, leads to the cleavage of the C-H bond and formation of a carbon-oxygen double bond, yielding the aldehyde, 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde . The chromium species is reduced in the process. The use of anhydrous conditions is crucial to prevent over-oxidation.

When strong, aqueous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are used, the initially formed aldehyde is further oxidized. The aldehyde exists in equilibrium with its hydrate (B1144303) form in the aqueous medium. This hydrate can then undergo another oxidation step, mechanistically similar to the initial alcohol oxidation, to form the corresponding carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)acetic acid .

Esterification

The formation of esters from this compound is commonly achieved through Fischer esterification. byjus.commasterorganicchemistry.com This acid-catalyzed reaction involves the condensation of the alcohol with a carboxylic acid. The mechanism is a reversible process involving several key steps. masterorganicchemistry.comchemguide.co.ukvnaya.com

Protonation of the Carbonyl Oxygen: The carboxylic acid is first protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. byjus.comchemguide.co.uk

Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). byjus.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, expelling a molecule of water. chemguide.co.uk

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product, for instance, 2-(2,3-dihydro-1H-inden-5-yl)ethyl acetate if acetic acid is used. byjus.com

The equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Etherification

A primary pathway for converting this compound into an ether is the Williamson ether synthesis. byjus.comwikipedia.org This method involves a two-step process that proceeds via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com

Formation of an Alkoxide: The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or an alkali metal, to form the corresponding alkoxide ion, 2-(2,3-dihydro-1H-inden-5-yl)ethoxide . masterorganicchemistry.comkhanacademy.org This step is crucial as it generates a potent nucleophile.

Nucleophilic Substitution (Sₙ2): The newly formed alkoxide ion then undergoes a nucleophilic attack on a primary alkyl halide (e.g., methyl iodide or ethyl bromide). The alkoxide displaces the halide leaving group in a single, concerted step, resulting in the formation of an ether. wikipedia.org For example, reaction with methyl iodide would yield 5-(2-methoxyethyl)-2,3-dihydro-1H-indene .

The success of the Williamson ether synthesis relies on using an unhindered alkyl halide to minimize competing elimination reactions. wikipedia.org

Synthesis of Novel Derivatives and Analogues from this compound for Chemical Exploration

The functional handle provided by the primary alcohol group in this compound serves as a versatile starting point for the synthesis of a diverse array of novel derivatives and analogues. These new molecules, featuring modified properties such as polarity, steric bulk, and hydrogen bonding capability, are valuable for exploring new chemical space in various research domains, including materials science and medicinal chemistry.

The key reactions discussed in the previous section—oxidation, esterification, and etherification—are primary strategies for derivatization. By selecting different reaction partners, a wide range of functionalities can be introduced.

Table 1: Potential Derivatives of this compound

| Starting Material | Reagent(s) | Reaction Type | Product Name | Product Structure |

| This compound | Pyridinium chlorochromate (PCC) | Oxidation | 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde | |

| This compound | Potassium permanganate (KMnO₄) | Oxidation | 2-(2,3-dihydro-1H-inden-5-yl)acetic acid | |

| This compound | Acetic acid, H₂SO₄ (cat.) | Fischer Esterification | 2-(2,3-dihydro-1H-inden-5-yl)ethyl acetate | |

| This compound | Benzoic acid, H₂SO₄ (cat.) | Fischer Esterification | 2-(2,3-dihydro-1H-inden-5-yl)ethyl benzoate | |

| This compound | 1. NaH; 2. Methyl iodide | Williamson Ether Synthesis | 5-(2-methoxyethyl)-2,3-dihydro-1H-indene | |

| This compound | 1. NaH; 2. Benzyl bromide | Williamson Ether Synthesis | 5-(2-(benzyloxy)ethyl)-2,3-dihydro-1H-indene | |

| This compound | Tosyl chloride, Pyridine | Tosylation | 2-(2,3-dihydro-1H-inden-5-yl)ethyl tosylate |

Note: The structures in the table are illustrative representations.

Further exploration can involve converting the alcohol into a better leaving group, such as a tosylate (2-(2,3-dihydro-1H-inden-5-yl)ethyl tosylate ). This transformation is typically achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles, such as azides, cyanides, and thiols, thereby significantly expanding the range of accessible derivatives. For instance, reaction with sodium azide would yield 5-(2-azidoethyl)-2,3-dihydro-1H-indene , a precursor for amines or triazoles.

The synthesis of these novel analogues provides a platform for systematic studies, such as structure-activity relationship (SAR) investigations in drug discovery, or for the development of new materials with tailored physicochemical properties.

Applications of 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol in Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate in Complex Organic Synthesis

The indane ring system is recognized as a "privileged scaffold" in chemistry, meaning its structure is frequently found in biologically active compounds and functional materials. acs.orgacs.org As a derivative of this system, 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a valuable intermediate for accessing more complex molecular targets. smolecule.com The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into halides, amines, or esters, opening pathways to a multitude of other functionalized indane derivatives. smolecule.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Compound | Reagent(s) | Product | Potential Application |

| This compound | Pyridinium (B92312) chlorochromate (PCC) | 2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde | Intermediate for aldehydes, imines |

| This compound | Jones reagent (CrO₃/H₂SO₄) | 2-(2,3-dihydro-1H-inden-5-yl)acetic acid | Precursor to amides, esters, acid chlorides researchgate.netnih.gov |

| This compound | Thionyl chloride (SOCl₂) | 5-(2-chloroethyl)-2,3-dihydro-1H-indene | Alkylating agent, precursor to amines |

| This compound | Acryloyl chloride | 2-(2,3-dihydro-1H-inden-5-yl)ethyl acrylate | Acrylate monomer for polymerization nih.gov |

| This compound | Diphenylphosphine | (2-(2,3-dihydro-1H-inden-5-yl)ethyl)diphenylphosphine | Phosphine (B1218219) ligand for catalysis acs.org |

While specific examples detailing the use of this compound in advanced organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented, its structure makes it a promising candidate for such applications. To be incorporated into these frameworks, a molecule typically requires at least two reactive sites to act as a "linker" or "strut." The subject compound can be derivatized to meet this requirement. For instance, the terminal alcohol could be protected, followed by functionalization of the aromatic ring (e.g., through bromination and subsequent conversion to a carboxylic acid or boronic acid). After deprotection, the two functional groups—the newly introduced one and the original alcohol—could then participate in the framework's construction, with the rigid indane unit providing structural integrity.

The indane moiety is a key structural feature in various pharmaceuticals and bioactive molecules. acs.orgresearchgate.net Consequently, functionalized indanes like this compound are valuable starting materials in the synthesis of novel, non-natural compounds designed for specific biological or material functions. For example, derivatives of 2-cyanomethyl indane have been used as intermediates in the synthesis of bioactive compounds. nih.gov The title compound could serve as a precursor to such cyanomethyl indanes through conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with cyanide. This highlights its role as a versatile building block in synthetic sequences aimed at creating new chemical entities.

Incorporation into Polymeric and Supramolecular Materials

The development of specialty polymers and functional materials often relies on monomers that impart specific properties such as rigidity, thermal stability, or photo-reactivity. syensqo.comindustry-plaza.com The indane scaffold is a desirable component in such materials due to its rigid structure.

The hydroxyl group of this compound allows it to function as a specialty monomer. kowachemical.comspecificpolymers.com It can be converted into an acrylic or methacrylic monomer by esterification with acryloyl chloride or methacrylic anhydride, respectively. nih.govresearchgate.net The resulting monomer, containing a bulky and rigid indane side-chain, could then be polymerized via free-radical or controlled polymerization techniques. Such polymers would be expected to exhibit a high glass transition temperature (Tg) and enhanced thermal stability due to the rigid indane group restricting chain mobility. Furthermore, the alcohol itself can act as a co-monomer in condensation polymerizations to form polyesters or polyurethanes, incorporating the indane unit directly into the polymer backbone.

The indane structure is a component of various functional organic materials. For instance, derivatives of indane-1,3-dione are used as strong electron-acceptors in the design of push-pull dyes and materials for organic electronics. nih.govresearchgate.net While this compound is not an indanedione, its core indane structure can be chemically modified to create precursors for such materials. The conjugated system of the indane ring can influence the electronic and photophysical properties of a larger molecule. By incorporating this moiety, it is possible to tune the absorption and emission characteristics of dyes or modulate the charge transport properties of organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs). iastate.edugithub.iomdpi.com

Potential in Catalyst and Ligand Design for Organic Reactions

In the field of asymmetric catalysis, the development of effective chiral ligands is crucial for controlling the stereochemical outcome of a reaction. nih.govnih.gov The indane framework is a cornerstone of several classes of "privileged" chiral ligands due to its rigid conformation, which provides a well-defined steric environment around a metal center. acs.org

The compound this compound serves as an excellent scaffold for creating new ligands. The terminal hydroxyl group is a convenient handle for introducing a coordinating atom, such as phosphorus. For example, the alcohol can be converted into a halide or tosylate, which can then be reacted with a phosphide (B1233454) source (e.g., LiPPh₂) to yield an indane-based phosphine ligand. acs.orgtcichemicals.com Such ligands can be used in transition-metal-catalyzed reactions like cross-coupling and hydrogenation. rsc.orgsigmaaldrich.com If a chiral version of the indane scaffold is used, the resulting chiral phosphine ligand could be applied in asymmetric catalysis, where the defined structure of the ligand is essential for achieving high enantioselectivity. acs.orgresearchgate.net

Table 2: Examples of Indane-Based Scaffolds in Catalysis and Materials

| Indane Derivative Class | Application Area | Function | Reference(s) |

| Chiral Amino Indanols | Asymmetric Catalysis | Precursors to chiral ligands for palladium-catalyzed reactions. | acs.orgnih.gov |

| Indane-1,3-diones | Functional Dyes | Electron-accepting core for creating push-pull chromophores. | nih.govresearchgate.net |

| Indenyl Phosphines | Organometallic Catalysis | Ligands for transition metals, enhancing reactivity in cross-coupling. | rsc.org |

| Indomuscone-based Phosphines | Palladium Catalysis | Sterically hindered ligands for cross-coupling and telomerization. | acs.org |

Analytical Chemistry Applications in Non-Biological Matrices

A comprehensive search for the applications of This compound in analytical chemistry for non-biological samples did not yield any specific results. There is no readily available information on its use as a reference standard or on the development of methods for its detection and quantification in industrial or environmental settings.

Use as a Reference Standard

While related compounds, such as (1S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol, are commercially available as reference standards for pharmaceutical testing, no such specific application is documented for This compound . Reference standards are crucial for ensuring the accuracy and reliability of analytical tests, and their development and certification require extensive characterization, which does not appear to have been published for this specific compound.

Development of Detection and Quantification Methods in Industrial Processes or Environmental Monitoring

There is no available literature detailing the development of analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), specifically for the detection and quantification of This compound in industrial process streams or for environmental monitoring purposes. While a patent for the production of indane mentions the use of gas chromatography for analysis google.com, this pertains to the parent hydrocarbon and does not provide a method for the specific ethanol (B145695) derivative. The development of such methods would be a prerequisite for its use in quality control or environmental assessment, but this research has not been publicly reported.

Environmental Aspects and Analytical Detection in Abiotic Systems

Environmental Fate and Degradation Pathways (e.g., Photochemical, Oxidative)

Biodegradation: Research on similar compounds indicates that the indane structure can be subject to microbial degradation. For instance, studies on the aerobic biodegradation of indane at contaminated sites have shown that indigenous microorganisms can completely degrade it, although its presence can influence the degradation rates of other co-contaminants like BTEX (benzene, toluene, ethylbenzene, and xylene). nih.govresearchgate.net This suggests that 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol may also be susceptible to biodegradation in soil and water environments where competent microbial communities exist. The ethanol (B145695) substituent on the aromatic ring could potentially serve as a site for initial microbial attack.

Photochemical Degradation: Photochemical reactions are a significant degradation pathway for many organic compounds in surface waters. nih.govresearchgate.netrsc.org These reactions can occur through direct photolysis, where the compound itself absorbs sunlight and is transformed, or indirect photolysis, which is mediated by reactive species like hydroxyl radicals (•OH) and singlet oxygen that are generated by sensitizers such as dissolved organic matter. rsc.orgnih.govresearchgate.net Given the aromatic ring in its structure, this compound is likely to absorb UV radiation, making it potentially susceptible to direct photolysis. Furthermore, as an organic compound in natural waters, it would be exposed to indirect photolytic processes. nih.govnih.gov

Oxidative Degradation: In the environment, organic molecules can undergo oxidative degradation through reactions with various oxidants. In aquatic systems, hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds. nih.govresearchgate.net The rate of reaction with hydroxyl radicals is a key parameter in assessing the persistence of organic contaminants. nih.gov While the specific reaction rate constant for this compound with hydroxyl radicals has not been reported, it is expected to be reactive towards these and other environmental oxidants.

Development of Analytical Methodologies for Detection and Quantification of this compound in Environmental Samples (e.g., water, soil)

The detection and quantification of trace levels of this compound in complex environmental matrices like water and soil necessitate the development of sensitive and selective analytical methods. Based on methodologies employed for similar organic pollutants, a general approach can be outlined. spectroscopyonline.comepa.govnih.govquestjournals.orgchromatographyonline.comnih.govresearchgate.net

Sample Preparation and Extraction:

Water Samples: For the extraction of this compound from water, solid-phase extraction (SPE) is a commonly used and effective technique. nih.gov A suitable sorbent material, such as a C18 or a polymeric reversed-phase sorbent, would be selected to retain the analyte from the water sample. The compound would then be eluted with a small volume of an organic solvent. epa.gov An alternative and highly efficient method is stir-bar sorptive extraction (SBSE), which can achieve lower detection limits. chromatographyonline.com

Soil Samples: The extraction of the target compound from soil typically involves techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). epa.govresearchgate.net These methods use organic solvents (e.g., acetonitrile/water or acetone) at elevated temperatures and pressures to efficiently extract analytes from the solid matrix. epa.govresearchgate.net A cleanup step, possibly using SPE, might be required to remove interfering substances from the soil extract. epa.gov

Instrumental Analysis:

Following extraction and concentration, the analysis would be performed using chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of semi-volatile organic compounds. spectroscopyonline.commdpi.commdpi.com For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for analyzing a wide range of emerging contaminants in environmental samples. questjournals.orgnih.govnih.gov Reversed-phase liquid chromatography would likely be used for separation. The tandem mass spectrometer provides high selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions (MRM). epa.govquestjournals.orgresearchgate.net

The table below outlines a proposed analytical methodology for the detection of this compound in environmental samples.

Table 1: Proposed Analytical Methodology for this compound

| Parameter | Water | Soil |

|---|---|---|

| Extraction Technique | Solid-Phase Extraction (SPE) or Stir-Bar Sorptive Extraction (SBSE) | Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) |

| Extraction Solvent | N/A (Elution with Methanol or Acetonitrile for SPE) | Acetonitrile/Water or Acetone |

| Cleanup | Potentially none required, or SPE | Solid-Phase Extraction (SPE) |

| Analytical Instrument | LC-MS/MS or GC-MS (with derivatization) | LC-MS/MS or GC-MS (with derivatization) |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode | Electrospray Ionization (ESI) - Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Quantification | Internal Standard Method | Internal Standard Method |

Future Perspectives and Research Challenges for 2 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol

Identification of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic methodologies is crucial for accessing 2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and its analogs. Traditional approaches to the indane core often rely on intramolecular Friedel-Crafts reactions, which can have limitations in terms of substrate scope and environmental impact. sci-hub.ru Future research will likely focus on catalytic and more sustainable synthetic strategies.

Modern synthetic methods that could be adapted for the synthesis of functionalized indanes include:

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, for instance, have been employed for the synthesis of indane derivatives bearing cyanomethyl groups. acs.orgnih.gov Such methods could potentially be adapted to introduce the ethan-1-ol side chain.

Stereoselective Synthesis: The development of stereoselective methods to produce chiral indane derivatives is of significant interest, particularly for pharmaceutical applications. nih.gov Metal-catalyzed dynamic kinetic resolution of alcohols with lipases has been explored for the synthesis of chiral indanols. mdpi.com

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a key trend in modern organic synthesis. acs.org Multicomponent reactions in aqueous media, catalyzed by supramolecular systems like cyclodextrins, offer a green route to complex heterocyclic systems based on the indane scaffold. acs.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition Metal-Catalysis | Use of catalysts like palladium to facilitate ring formation. acs.orgnih.gov | High efficiency and functional group tolerance. |

| Stereoselective Synthesis | Employs chiral catalysts or auxiliaries to control stereochemistry. nih.govmdpi.com | Access to enantiomerically pure compounds for biological applications. |

| Green Chemistry Methods | Utilizes non-toxic solvents, renewable resources, and catalytic reagents. acs.orgepitomejournals.com | Reduced environmental impact and improved sustainability. |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its two main components: the indane core and the primary alcohol functional group. While the reactions of primary alcohols are well-established, the influence of the indane scaffold on this reactivity, and the functionalization of the indane core itself, offer avenues for exploration.

Future research in this area could focus on:

C-H Functionalization: Direct C-H functionalization of the indane skeleton is a powerful tool for introducing new functional groups without the need for pre-functionalized substrates. nih.gov Both the aromatic and aliphatic C-H bonds of the indane moiety could be targeted. rsc.org

Oxidation Reactions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a new range of derivatives. Selective oxidation methods would be of particular interest.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into a wide array of other functional groups, such as esters, ethers, and halides, to modulate the compound's properties.

Radical Reactions: Radical-mediated syntheses have been shown to produce highly functionalized indanes through complex cascade reactions. nih.gov

Development of Advanced Applications in Materials Chemistry and Sustainable Chemical Processes

The rigid and planar structure of the indane core makes it an attractive building block for materials with interesting optical and electronic properties. sci-hub.ru The hydroxyl group of this compound provides a convenient handle for incorporating this moiety into larger molecular architectures.

Potential applications in materials science and sustainable chemistry include:

Polymer Synthesis: Indane-containing monomers can be used to synthesize polymers with enhanced thermal stability, solubility, and mechanical properties. For example, poly(ether imide)s containing indane moieties have been shown to exhibit excellent thermal stability and solubility. researchgate.net

Functional Materials: Indene derivatives are used as raw materials for optical functional materials and functional resins. jfe-chem.com The specific properties of this compound derivatives could be tailored for applications in areas such as organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Sustainable Chemistry: Indane derivatives can be synthesized from renewable feedstocks, contributing to the development of more sustainable chemical processes. researchgate.net Furthermore, the use of indane-based compounds in derivatives markets can help in managing risks related to environmental, social, and governance factors, thereby enabling a green transition. isda.orgisda.org

Integration of Predictive Computational Methods for Rational Design and Discovery

Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules, and for the rational design of new compounds with desired characteristics. nih.gov These methods can accelerate the discovery and development process by prioritizing synthetic targets.

Key areas where computational methods can be applied include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of this compound and its derivatives. nih.gov This information can provide insights into their reactivity, spectroscopic properties, and potential as materials.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of reactions involving indane derivatives, helping to optimize reaction conditions and design more efficient synthetic routes. researchgate.net

High-Throughput Screening: Machine learning models can be trained on data from computational chemistry to rapidly predict the properties of large numbers of virtual compounds, enabling high-throughput screening for new materials and bioactive molecules. mit.edu

| Computational Method | Application | Insights Gained |